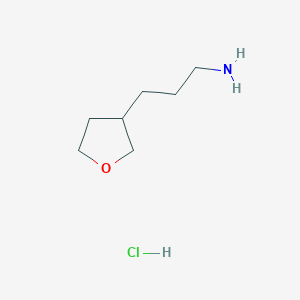![molecular formula C12H19NO3 B1391372 3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212364-74-3](/img/structure/B1391372.png)
3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Übersicht
Beschreibung
“3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C12H19NO3 . It contains a total of 36 bonds, including 17 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 five-membered rings, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[2.2.1]heptane core, which is a type of carbocyclic compound that consists of two three-membered rings fused together . Attached to this core are an isopropylamino group and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the web search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Transport Applications
A study by Christensen et al. (1983) synthesized isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and compared them with the (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to Na+-independent membrane transport systems in tumor and hepatoma cells. This research highlighted the role of such compounds in amino acid transport systems and their potential applications in cellular studies (Christensen et al., 1983).
Polymer Applications
Yang Ying-jie (2012) discussed the importance of Salofalkyloxycarbonyl-3-bicyclo[2.2.1]heptane/heptenecarboxylate in improving the clarity and peak crystallization temperature of polypropylene, making it a significant agent in polymer research and industry applications (Yang Ying-jie, 2012).
Crystal and Molecular Structure Analysis
Glass et al. (1990) conducted a study on the synthesis and analysis of the molecular structure of a conformationally restricted methionine analogue, which is essential for understanding the stereochemistry of related compounds (Glass et al., 1990).
Mass Spectrometry in Stereochemical Problems
Curcuruto et al. (1991) explored the mass spectrometric behavior of stereoisomeric mono- and di-substituted norbornanes, including derivatives of bicyclo[2.2.1]heptane carboxylic acids. This research is critical for the characterization of stereochemical properties of such compounds (Curcuruto et al., 1991).
Synthesis of Alicyclic Polyimides
Matsumoto (2001) discussed the synthesis of fully alicyclic polyimides from 2, 5(6)-Bis(aminomethyl)bicyclo[2.2.1]heptane. This research provides insights into the development of materials with specific thermal and solubility properties for industrial applications (Matsumoto, 2001).
Stereoselective Preparation for Chiral Auxiliaries
Ishizuka et al. (1990) reported on the stereoselective preparation of 2-hydroxy-7, 7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids, useful as chiral auxiliaries, highlighting the potential of these compounds in asymmetric synthesis (Ishizuka et al., 1990).
Eigenschaften
IUPAC Name |
3-(propan-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-6(2)13-11(14)9-7-3-4-8(5-7)10(9)12(15)16/h6-10H,3-5H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRKIOGRAKZBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1C2CCC(C2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)
![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)

![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)

![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)

![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)


![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)